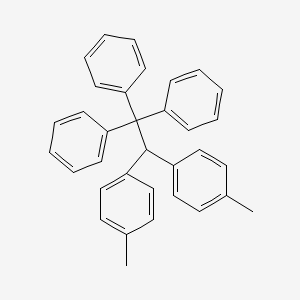
1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene): is an organic compound characterized by its unique structure, which includes a central ethane moiety bonded to three phenyl groups and two 4-methylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of triphenylmethane with 4-methylbenzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or methyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with specific biological activities.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its aromatic rings and ethane moiety. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in different environments. These interactions are crucial in its applications in organic electronics and materials science, where the compound’s electronic properties are harnessed.
Comparaison Avec Des Composés Similaires
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but with an ethane moiety instead of the triphenylethane core.
1,1’-(2,2-Diphenylethane-1,1-diyl)bis(4-methylbenzene): Similar structure with two phenyl groups instead of three.
1,1’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-methylbenzene): Contains chlorine atoms in place of phenyl groups.
Uniqueness: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its triphenylethane core, which imparts distinct electronic properties and steric effects. This uniqueness makes it valuable in applications requiring specific electronic characteristics and stability.
Propriétés
Numéro CAS |
41136-95-2 |
|---|---|
Formule moléculaire |
C34H30 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
1-methyl-4-[1-(4-methylphenyl)-2,2,2-triphenylethyl]benzene |
InChI |
InChI=1S/C34H30/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |
Clé InChI |
CPQQNCLAPPGXQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)

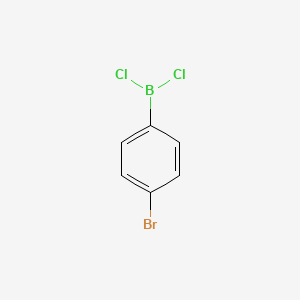

![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
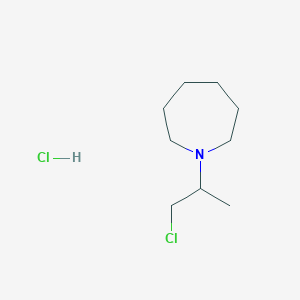
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)

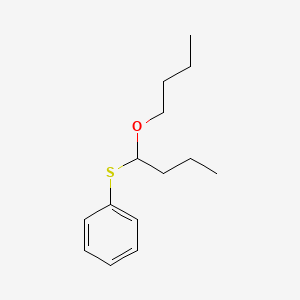
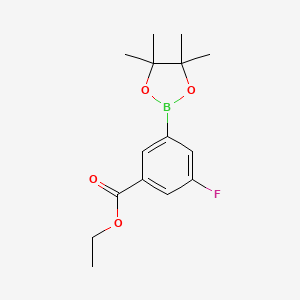
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
